
2-(2,5,8,11,14,17,20,23,26,29,32-Undecaoxahentetracontan-1-YL)oxirane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2,5,8,11,14,17,20,23,26,29,32-Undecaoxahentetracontan-1-YL)oxirane is a complex organic compound characterized by its long polyether chain and an oxirane (epoxide) group. This compound is notable for its unique structure, which combines multiple ether linkages with an epoxide ring, making it a subject of interest in various fields of scientific research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,5,8,11,14,17,20,23,26,29,32-Undecaoxahentetracontan-1-YL)oxirane typically involves the stepwise addition of ethylene oxide to a suitable initiator, followed by the introduction of the oxirane group. The reaction conditions often require the use of catalysts such as potassium hydroxide (KOH) or sodium methoxide (NaOCH3) to facilitate the polymerization process. The final step involves the epoxidation of the terminal hydroxyl group using reagents like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide (H2O2) in the presence of a catalyst.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous addition of ethylene oxide to a large reactor containing the initiator and catalyst. The reaction is carefully monitored to control the molecular weight distribution of the resulting polyether. The epoxidation step is then carried out in a separate reactor to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
2-(2,5,8,11,14,17,20,23,26,29,32-Undecaoxahentetracontan-1-YL)oxirane undergoes various chemical reactions, including:
Oxidation: The epoxide ring can be opened by oxidizing agents, leading to the formation of diols.
Reduction: Reduction of the epoxide group can yield alcohols.
Substitution: Nucleophilic substitution reactions can occur at the epoxide ring, resulting in the formation of various substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-CPBA and H2O2.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines, thiols, and halides can react with the epoxide ring under mild conditions.
Major Products Formed
Diols: Formed from the oxidation of the epoxide ring.
Alcohols: Resulting from the reduction of the epoxide group.
Substituted Ethers: Produced through nucleophilic substitution reactions.
Aplicaciones Científicas De Investigación
2-(2,5,8,11,14,17,20,23,26,29,32-Undecaoxahentetracontan-1-YL)oxirane has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex polyethers and as a reagent in organic synthesis.
Biology: Employed in the study of enzyme-catalyzed reactions involving epoxides and ethers.
Medicine: Investigated for its potential use in drug delivery systems due to its biocompatibility and ability to form stable complexes with various drugs.
Industry: Utilized in the production of surfactants, lubricants, and polymer additives.
Mecanismo De Acción
The mechanism of action of 2-(2,5,8,11,14,17,20,23,26,29,32-Undecaoxahentetracontan-1-YL)oxirane involves the interaction of its epoxide group with various molecular targets. The epoxide ring is highly reactive and can form covalent bonds with nucleophilic sites on proteins, enzymes, and other biomolecules. This reactivity is exploited in various applications, such as cross-linking agents in polymer chemistry and as intermediates in the synthesis of biologically active compounds.
Comparación Con Compuestos Similares
Similar Compounds
Polyethylene Glycol (PEG): Similar in structure but lacks the epoxide group.
Polypropylene Glycol (PPG): Contains propylene oxide units instead of ethylene oxide.
Epoxy Resins: Contain multiple epoxide groups and are used in coatings and adhesives.
Uniqueness
2-(2,5,8,11,14,17,20,23,26,29,32-Undecaoxahentetracontan-1-YL)oxirane is unique due to its combination of a long polyether chain and a terminal epoxide group. This structure imparts distinct chemical reactivity and physical properties, making it suitable for specialized applications in various fields.
Propiedades
Número CAS |
90578-14-6 |
|---|---|
Fórmula molecular |
C32H64O12 |
Peso molecular |
640.8 g/mol |
Nombre IUPAC |
2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-nonoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxymethyl]oxirane |
InChI |
InChI=1S/C32H64O12/c1-2-3-4-5-6-7-8-9-33-10-11-34-12-13-35-14-15-36-16-17-37-18-19-38-20-21-39-22-23-40-24-25-41-26-27-42-28-29-43-30-32-31-44-32/h32H,2-31H2,1H3 |
Clave InChI |
QURCHESTSICPHL-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCC1CO1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-{3-[(Propan-2-yl)sulfanyl]propoxy}-4-propoxybenzene](/img/structure/B14371263.png)
![10-[2-Methyl-3-(methylamino)propyl]-10H-phenothiazin-1-OL](/img/structure/B14371269.png)
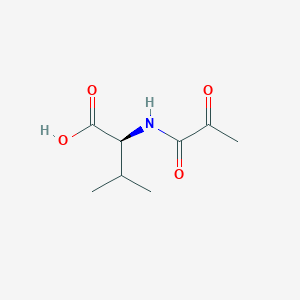
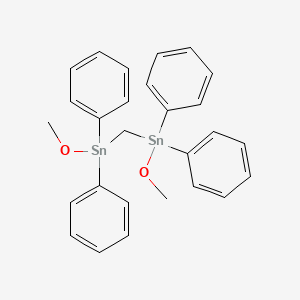
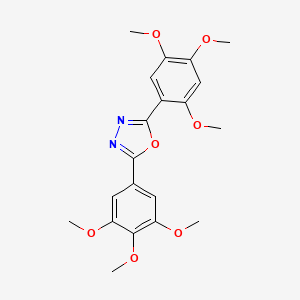
![1-{10-[3-(Piperazin-1-YL)propyl]-10H-phenothiazin-3-YL}butan-1-one](/img/structure/B14371318.png)
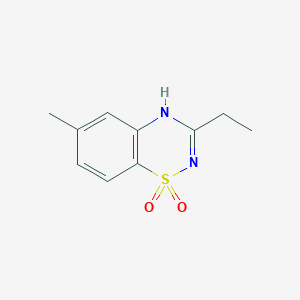
![4-[5-(Butylsulfanyl)-1,3,4-oxadiazol-2-YL]-2-methylquinoline](/img/structure/B14371331.png)
![N,N-Diethyl-2-methoxy-5-[(triethylsilyl)oxy]benzamide](/img/structure/B14371342.png)


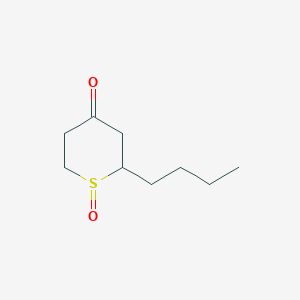
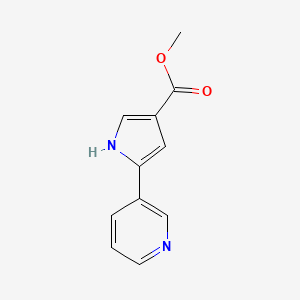
![4-[2-(4-Formylphenyl)ethenyl]-1-methylquinolin-1-ium methanesulfonate](/img/structure/B14371361.png)
